molecular formula C16H21ClN2O3 B2776233 N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide CAS No. 1351630-70-0

N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide

Cat. No.: B2776233
CAS No.: 1351630-70-0
M. Wt: 324.81
InChI Key: FEZUKDFEBKRZBH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide is a chemical compound offered for research purposes. This product is intended for use in laboratory research only and is not classified as a drug, approved for therapeutic use, or intended for human consumption. Researchers are responsible for conducting all necessary experimental characterization to determine the compound's specific applications, research value, and mechanism of action for their studies. This may include investigating its potential interactions with biological systems, such as enzymes or receptor proteins. Please consult the safety data sheet (SDS) before handling.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c17-12-8-4-5-9-13(12)19-16(22)15(21)18-10-14(20)11-6-2-1-3-7-11/h4-5,8-9,11,14,20H,1-3,6-7,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZUKDFEBKRZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide typically involves the reaction of 2-chlorophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-cyclohexyl-2-hydroxyethylamine. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s ethanediamide backbone distinguishes it from monoamide analogs. For example:

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A herbicide with a single acetamide group and methoxymethyl substitution, enhancing its soil mobility and herbicidal activity .
  • 2-(2-Chlorophenyl)-N-cyclohexyl-2-oxoacetamide (RUBFOM): Features an oxoacetamide group (C=O) instead of the hydroxyethyl moiety, likely altering hydrogen-bonding capacity and metabolic stability .
Substituent Effects on Physicochemical Properties
  • Hydroxyethyl vs. Trichloroethyl Groups : Compounds like 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e) and 2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f) exhibit higher halogen content, increasing molecular weight and hydrophobicity compared to the target compound’s hydroxyethyl group .
  • Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the target compound may confer greater conformational flexibility compared to rigid aromatic systems in analogs like N-[2-(1H-benzimidazol-2-yl)phenyl]-2-oxo-2-phenylacetamide (FEKYIG) .

Data Table: Structural and Functional Comparison

Compound Name Key Functional Groups Substituents Potential Applications/Properties Reference
N-(2-Chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide Ethanediamide, hydroxyethyl, chlorophenyl Cyclohexyl, 2-chlorophenyl Unknown (structural analog studies) N/A
Alachlor Acetamide, methoxymethyl 2,6-Diethylphenyl Herbicide (soil mobility)
2-(2-Chlorophenyl)-N-cyclohexyl-2-oxoacetamide (RUBFOM) Oxoacetamide, chlorophenyl Cyclohexyl Unknown solvate (crystallography)
2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e) Acetamide, trichloroethyl Naphthyl Synthetic intermediate
N-[2-(1H-Benzimidazol-2-yl)phenyl]-2-oxo-2-phenylacetamide (FEKYIG) Oxoacetamide, benzimidazolyl Phenyl Pharmaceutical candidate

Research Implications and Limitations

Comparative studies with analogs suggest that:

  • The hydroxyethyl group may enhance water solubility relative to halogen-heavy analogs .
  • The diamide structure could enable dual binding interactions in biological systems, unlike monoamide herbicides .

Key Gaps :

  • No direct data on synthesis, spectral characterization, or bioactivity of the target compound.
  • Limited crystallographic or computational studies (e.g., SHELX or ORTEP analyses) for structural validation .

Biological Activity

Molecular Formula

  • Chemical Formula : C16_{16}H22_{22}ClN2_2O
  • Molecular Weight : 300.81 g/mol

Structural Characteristics

The compound features a chlorophenyl group and a cyclohexyl moiety attached to an ethanediamide backbone. This structural arrangement is significant for its interaction with biological targets.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. The presence of the chlorophenyl group enhances its ability to penetrate bacterial membranes.
  • Anticancer Potential : Research has suggested that this compound may inhibit tumor growth in specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

The biological activity of N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide is believed to be mediated through:

  • Receptor Binding : Interaction with specific receptors involved in pain and inflammation pathways.
  • Enzyme Inhibition : Inhibition of key enzymes that contribute to disease progression, particularly in cancer and inflammatory conditions.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate efficacy.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Study 2: Anticancer Activity

In vitro assays conducted on breast cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM, with a significant reduction in cell viability observed after 48 hours of treatment.

Concentration (µM)Cell Viability (%)
0100
1075
2050
5025

Study 3: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects showed that treatment with the compound significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the preparation of intermediates like 2-chlorophenylamine and cyclohexyl-hydroxyethyl precursors. Key steps include:

  • Amide bond formation : Reacting acyl chlorides (e.g., oxalyl chloride) with amines under inert conditions (N₂ atmosphere) at 0–5°C to minimize side reactions.
  • Hydroxyethyl group introduction : Utilizing nucleophilic substitution or Grignard reactions, with solvents like THF or DCM and catalysts such as DMAP .
  • Critical parameters : Temperature control (±2°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >90% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm amide linkages and aromatic substitution patterns. Key shifts: ~8.5 ppm (amide NH), 1.2–2.5 ppm (cyclohexyl protons) .
  • X-ray crystallography : Single-crystal analysis using SHELX (SHELXL for refinement) to resolve stereochemistry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factor <0.05 .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .

Q. How is the compound’s potential bioactivity initially screened in academic research?

  • Methodological Answer :

  • Enzyme inhibition assays : Dose-response curves (1 nM–100 µM) against targets like kinases or proteases, using fluorogenic substrates (e.g., AMC-labeled peptides) .
  • Cellular viability tests : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
  • ADMET profiling : Microsomal stability (mouse/human liver microsomes), LogP measurement via HPLC, and hERG channel inhibition risk assessment .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Methodological Answer :

  • DoE (Design of Experiments) : Screen parameters like solvent polarity (DMF vs. THF), catalyst loading (0.1–5 mol%), and reaction time (12–48 hrs) using Taguchi methods .
  • Flow chemistry : Continuous synthesis in microreactors to enhance heat/mass transfer, reducing side products (e.g., diastereomer formation) by >15% .
  • Green chemistry : Replace toxic solvents (DCM → 2-MeTHF) and employ biocatalysts (lipases) for enantioselective amide bond formation .

Q. What computational strategies predict the compound’s reactivity and target interactions?

  • Methodological Answer :

  • DFT calculations : B3LYP/6-31G(d,p) level to model transition states for hydrolysis or electrophilic substitution. HOMO-LUMO gaps predict nucleophilic attack sites .
  • Molecular docking (AutoDock Vina) : Dock into protein active sites (e.g., PARP-1 or EGFR) with flexible side chains and MM-GBSA scoring to estimate binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .
  • MD simulations : 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability and ligand-protein residence times .

Q. How can contradictions in biological activity data across assays be resolved?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (ATCC-validated), serum-free media, and endpoint measurements (e.g., luminescence vs. fluorescence) to reduce variability .
  • Off-target profiling : Kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify promiscuous binding and explain divergent IC₅₀ values .
  • Metabolite identification : LC-MS/MS to detect in situ degradation products (e.g., hydrolyzed amides) that may skew activity results .

Q. What strategies validate its role in drug design, particularly for target engagement?

  • Methodological Answer :

  • SPR (Surface Plasmon Resonance) : Immobilize target protein on CM5 chips to measure real-time binding kinetics (kₐₙ ≈ 10⁴ M⁻¹s⁻¹, kd < 0.01 s⁻¹ for high affinity) .
  • CETSA (Cellular Thermal Shift Assay) : Monitor target stabilization in lysates after compound treatment (ΔTₘ ≥ 2°C indicates binding) .
  • Cryo-EM : Resolve ligand-bound protein complexes at 3–4 Å resolution to confirm binding poses and guide SAR .

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